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Compound of Interest

Compound Name: CPI-4203

Cat. No.: B15588004 Get Quote

An In-Depth Technical Guide to CPI-4203: A Selective KDM5 Histone Demethylase Inhibitor

For researchers, scientists, and drug development professionals, this document provides a

comprehensive analysis of the structural, chemical, and biological properties of CPI-4203, a

selective inhibitor of the KDM5 family of histone demethylases.

Core Structural and Chemical Properties
CPI-4203, with the chemical name 6-ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-

3-carbonitrile, is a small molecule inhibitor.[1] Its key physicochemical properties are

summarized in the table below.
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Property Value Reference

Chemical Name

6-ethyl-7-oxo-5-o-tolyl-4,7-

dihydropyrazolo[1,5-

a]pyrimidine-3-carbonitrile

[1]

Molecular Formula C16H14N4O [1][2]

Molecular Weight 278.31 g/mol [1]

CAS Number 1628214-07-2 [1][2]

Purity >99% (HPLC) [2]

Solubility Soluble in DMSO [1]

Storage (Lyophilized) -20°C [2]

Storage (In Solution) -20°C for up to 1 month [2][3]

Mechanism of Action and Biological Activity
CPI-4203 is a selective and potent inhibitor of the KDM5 family of histone demethylases, with a

reported IC50 of 250 nM for the inhibition of full-length KDM5A.[1][2][3][4] It functions as a

competitive inhibitor by binding to the catalytic site of KDM5A and competing with the cofactor

2-oxoglutarate (2-OG).[3][4] KDM5A is a Jumonji C (JmjC) domain-containing histone

demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from

lysine 4 of histone H3 (H3K4me3/2).

The inhibition of KDM5A by CPI-4203 leads to a variety of cellular effects, making it a

compound of interest in cancer research. These effects are summarized in the table below.
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Biological Effect Cellular Context Reference

Reduced Cell Survival Drug-tolerant cancer cells [1]

Apoptosis Induction Cancer cell lines [4]

Senescence - [4]

Cell Cycle Arrest G1 phase [4]

Differentiation Suppression
Odontogenic differentiation,

iPSC reprogramming
[4]

Enhanced Efficacy of Other

Agents
- [4]

Reduced Drug Tolerance - [4]

Inhibition of PD-L1

Overexpression
- [4]

CPI-4203 is structurally related to CPI-455 but is approximately 25-fold less potent.[1][2][3] This

makes it a useful negative control in experiments involving the more potent CPI-455.[1]

Signaling Pathway
The primary signaling pathway affected by CPI-4203 is the KDM5A-mediated histone

demethylation pathway. By inhibiting KDM5A, CPI-4203 prevents the removal of methyl groups

from H3K4, leading to alterations in gene expression that can impact cell cycle progression,

apoptosis, and differentiation.
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CPI-4203 Mechanism of Action
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CPI-4203 inhibits KDM5A, altering histone methylation and gene expression.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15588004?utm_src=pdf-body-img
https://www.benchchem.com/product/b15588004?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While specific, detailed experimental protocols for CPI-4203 are not publicly available, the

following are generalized methodologies for key experiments that would be used to

characterize this inhibitor.

In Vitro KDM5A Inhibition Assay
Objective: To determine the IC50 of CPI-4203 for KDM5A.

Materials:

Recombinant full-length human KDM5A

H3K4me3 peptide substrate

Alpha-ketoglutarate (2-OG)

Ascorbate

Fe(II)

Formaldehyde detection reagent (e.g., Amplite™ Fluorimetric Formaldehyde Assay Kit)

CPI-4203 stock solution (in DMSO)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)

384-well assay plates

Procedure:

Prepare a serial dilution of CPI-4203 in DMSO.

In a 384-well plate, add the assay buffer, recombinant KDM5A, and the CPI-4203 dilution (or

DMSO for control).

Initiate the reaction by adding the H3K4me3 peptide substrate, 2-OG, ascorbate, and Fe(II).

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction and add the formaldehyde detection reagent.

Measure the fluorescence (or absorbance) using a plate reader.

Calculate the percent inhibition for each concentration of CPI-4203 and determine the IC50

value by fitting the data to a four-parameter logistic curve.
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KDM5A Inhibition Assay Workflow
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Workflow for determining the in vitro inhibitory activity of CPI-4203 against KDM5A.
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Cell-Based Assay for Target Engagement
Objective: To confirm that CPI-4203 can inhibit KDM5A activity in a cellular context.

Materials:

Cancer cell line with detectable KDM5A expression

CPI-4203 stock solution (in DMSO)

Cell culture medium and supplements

Antibodies for Western blotting (anti-H3K4me3, anti-total H3)

Lysis buffer

SDS-PAGE gels and blotting equipment

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat the cells with increasing concentrations of CPI-4203 (and a DMSO vehicle control) for

a specified duration (e.g., 24-48 hours).

Lyse the cells and quantify the protein concentration.

Perform Western blotting using antibodies against H3K4me3 and total H3 (as a loading

control).

Quantify the band intensities to determine the relative levels of H3K4me3. An increase in

H3K4me3 levels with increasing CPI-4203 concentration indicates target engagement.

Preclinical and Clinical Status
The available information suggests that CPI-4203 is primarily a preclinical research compound.

Searches for clinical trial data for CPI-4203 did not yield any results, indicating that it has likely

not entered human clinical trials or that such data is not publicly disclosed under this identifier.
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Its primary utility appears to be in laboratory research, particularly as a less potent analog and

control for the more active CPI-455.

Conclusion
CPI-4203 is a valuable tool for the study of KDM5 histone demethylases and their role in

cancer biology and other cellular processes. Its well-defined mechanism of action as a

competitive inhibitor of KDM5A, coupled with its known cellular effects, makes it a useful

compound for elucidating the downstream consequences of KDM5 inhibition. While it may not

be a clinical candidate itself, its use in preclinical studies contributes to the broader

understanding of epigenetic regulation and the development of novel therapeutic strategies

targeting histone demethylases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15588004?utm_src=pdf-body
https://www.benchchem.com/product/b15588004?utm_src=pdf-custom-synthesis
https://www.axonmedchem.com/2622-cpi-4203
https://www.adooq.com/cpi-4203.html
https://www.medchemexpress.com/cpi-4203.html
https://www.benchchem.com/jp/product/b606797
https://www.benchchem.com/product/b15588004#cpi-4203-structural-analysis-and-properties
https://www.benchchem.com/product/b15588004#cpi-4203-structural-analysis-and-properties
https://www.benchchem.com/product/b15588004#cpi-4203-structural-analysis-and-properties
https://www.benchchem.com/product/b15588004#cpi-4203-structural-analysis-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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